
Dimethyl 3-methylbut-3-en-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methylbut-3-en-1-yl phosphate is an organic compound that belongs to the class of isoprenoid phosphates. This compound is characterized by its phosphate group linked to an isoprene unit, making it a significant intermediate in various biochemical pathways, particularly in the biosynthesis of terpenoids and other isoprenoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylbut-3-en-1-yl phosphate can be synthesized through the methylerythritol phosphate (MEP) pathway. One of the key intermediates in this pathway is (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate, which can be converted to dimethylallyl diphosphate and subsequently to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes to catalyze the conversion of precursors through the MEP pathway .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-methylbut-3-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Dimethyl 3-methylbut-3-en-1-yl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various terpenoids and other isoprenoids.
Biology: It plays a role in the biosynthesis of essential biomolecules in plants and microorganisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl 3-methylbut-3-en-1-yl phosphate involves its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl diphosphate and isopentenyl diphosphate, which are then used to synthesize various terpenoids. These terpenoids play crucial roles in cellular processes, including membrane structure, signaling, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylallyl diphosphate: Another isoprenoid phosphate that serves as a precursor in the biosynthesis of terpenoids.
Isopentenyl diphosphate: An isomer of dimethylallyl diphosphate, also involved in terpenoid biosynthesis.
Uniqueness
Dimethyl 3-methylbut-3-en-1-yl phosphate is unique due to its specific structure and role in the MEP pathway. Unlike its isomers, it serves as a direct precursor to both dimethylallyl diphosphate and isopentenyl diphosphate, making it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .
Propriétés
Numéro CAS |
89002-41-5 |
|---|---|
Formule moléculaire |
C7H15O4P |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
dimethyl 3-methylbut-3-enyl phosphate |
InChI |
InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h1,5-6H2,2-4H3 |
Clé InChI |
ZEFDQQREAAEOPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCOP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
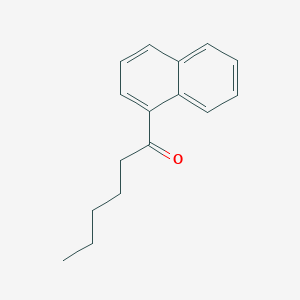
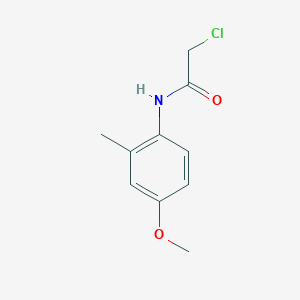

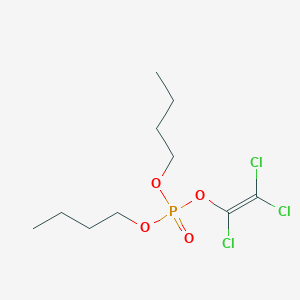
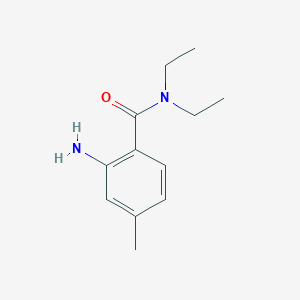
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
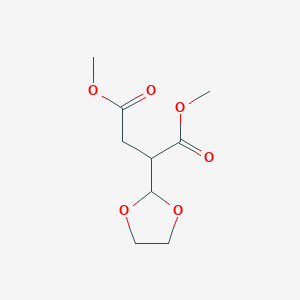
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)
